molecular formula C15H16N2O2S B2837063 2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 727656-12-4

2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2837063
CAS No.: 727656-12-4
M. Wt: 288.37
InChI Key: ONRDKXUSZRGWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, a type of condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used to produce aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . The molecular structure of “this compound” would be similar to other thiophene derivatives, with the specific functional groups attached to the thiophene ring.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. The specific reactions would depend on the functional groups present in the molecule. For example, aminothiophene derivatives can be synthesized through the Gewald reaction .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to 2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have shown promising antibacterial and antifungal properties. For instance, derivatives of thiophene-3-carboxamide have been reported to exhibit significant antibacterial and antifungal activities, highlighting their potential as templates for the development of new antimicrobial agents. These activities stem from their molecular structure, which may interact with microbial enzymes or DNA, disrupting their function and leading to microbial death (Vasu et al., 2005).

Cytotoxicity Against Cancer Cells

Several derivatives have been synthesized and tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The structural elements of these compounds, including the 2-amino and carboxamide groups, play a crucial role in their ability to induce cytotoxic effects in cancer cells, offering a pathway for the development of new anticancer drugs (Ashraf S. Hassan et al., 2014).

Antioxidant and Anti-inflammatory Properties

Another study focused on the synthesis of acid chloride derivatives of this compound, revealing in vitro anti-inflammatory and antioxidant activities comparable to those of ibuprofen and ascorbic acid, respectively. These findings suggest potential applications in treating inflammation and oxidative stress-related conditions (K. P. Kumar et al., 2008).

Antimicrobial Activity

Research into novel Schiff bases using derivatives of this compound has shown excellent antimicrobial activity, indicating its potential as a basis for developing new antimicrobial agents. This activity is particularly important given the ongoing need for new drugs to combat resistant microbial strains (Divyaraj Puthran et al., 2019).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for the medicinal chemist .

Properties

IUPAC Name

2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-10-5-2-4-9(8-10)17-15(18)13-11-6-3-7-12(11)20-14(13)16/h2,4-5,8H,3,6-7,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRDKXUSZRGWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.